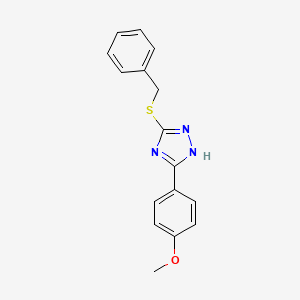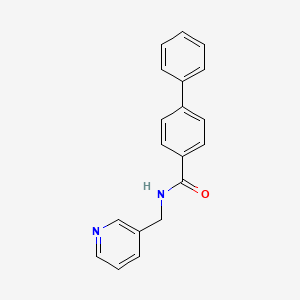
N-(3-pyridinylmethyl)-4-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridinylmethyl)-4-biphenylcarboxamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole family. It was first synthesized in Japan in 2014 and has since gained popularity as a research chemical. NM-2201 is a potent agonist of the cannabinoid receptors, which are found in the central nervous system and other parts of the body. The chemical structure of NM-2201 is similar to that of other synthetic cannabinoids, such as JWH-018 and AM-2201.
作用機序
N-(3-pyridinylmethyl)-4-biphenylcarboxamide works by binding to the CB1 and CB2 receptors in the central nervous system and other parts of the body. This binding activates the receptors, leading to a range of physiological and behavioral effects. N-(3-pyridinylmethyl)-4-biphenylcarboxamide has been found to be a potent agonist of the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids. It has also been found to be a partial agonist of the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Biochemical and Physiological Effects
N-(3-pyridinylmethyl)-4-biphenylcarboxamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to a range of psychoactive effects, such as euphoria, relaxation, and altered perception. It has also been found to have analgesic and anti-inflammatory effects, which may make it useful for the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of using N-(3-pyridinylmethyl)-4-biphenylcarboxamide in lab experiments is its potency as a CB1 receptor agonist. This makes it useful for studying the effects of cannabinoids on the CB1 receptor, which is involved in the psychoactive effects of cannabinoids. Another advantage is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. One limitation of using N-(3-pyridinylmethyl)-4-biphenylcarboxamide in lab experiments is its potential for abuse, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on N-(3-pyridinylmethyl)-4-biphenylcarboxamide. One direction is to study its effects on the endocannabinoid system, which is involved in the regulation of various physiological processes. Another direction is to study its potential for the treatment of pain and inflammation. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-(3-pyridinylmethyl)-4-biphenylcarboxamide and its potential for abuse.
合成法
The synthesis of N-(3-pyridinylmethyl)-4-biphenylcarboxamide involves the reaction of 4-biphenylcarboxylic acid with 3-pyridinemethanol in the presence of a dehydrating agent, such as thionyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(3-pyridinylmethyl)-4-biphenylcarboxamide. The synthesis of N-(3-pyridinylmethyl)-4-biphenylcarboxamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(3-pyridinylmethyl)-4-biphenylcarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the cannabinoid receptors. It has been found to be a potent agonist of the CB1 and CB2 receptors, which are involved in a wide range of physiological and behavioral processes, such as pain perception, appetite regulation, and mood modulation. N-(3-pyridinylmethyl)-4-biphenylcarboxamide has also been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which is involved in the regulation of various physiological processes.
特性
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(21-14-15-5-4-12-20-13-15)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXIUURHWGXQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)biphenyl-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

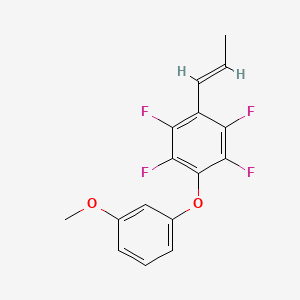
![2-[(2,2-dimethylpropanoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5802981.png)
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
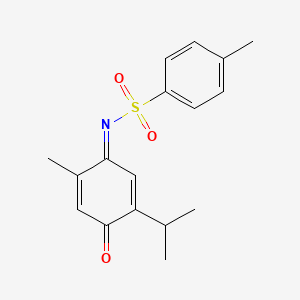

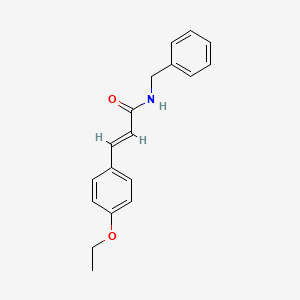
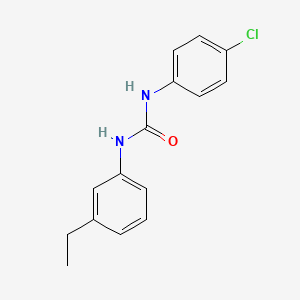
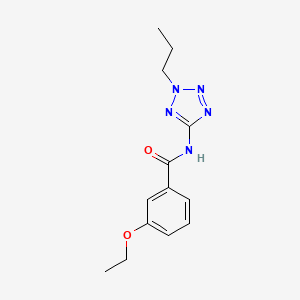


![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)


